molecular formula C11H15ClF3NO2 B1452069 4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride CAS No. 1185304-61-3

4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride

Cat. No.: B1452069
CAS No.: 1185304-61-3
M. Wt: 285.69 g/mol
InChI Key: KJKBDWQROXIDKA-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride is a fluorinated aromatic amine derivative with a hydrochloride salt formulation. Its structure features a trifluoromethyl group at the 3-position and a 2-ethoxyethoxy substituent at the 4-position of the aniline ring. The ethoxyethoxy group enhances solubility in polar solvents, while the electron-withdrawing trifluoromethyl group influences reactivity and stability. This compound is primarily utilized in pharmaceutical intermediates and organic synthesis, particularly in the development of kinase inhibitors and bioactive molecules .

Properties

IUPAC Name

4-(2-ethoxyethoxy)-3-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2.ClH/c1-2-16-5-6-17-10-4-3-8(15)7-9(10)11(12,13)14;/h3-4,7H,2,5-6,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKBDWQROXIDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Trifluoromethylbenzene Derivative

  • Reaction: Nitration of 1-chloro-2-trifluoromethylbenzene with concentrated nitric acid in sulfuric acid medium.
  • Conditions: Heating for approximately 3.5 hours, followed by cooling and crystallization.
  • Outcome: Formation of 4-nitro-2-trifluoromethylchlorobenzene as a solid intermediate.
  • Notes: Post-reaction treatment involves filtration, washing, recrystallization, and drying to ensure purity and stability of the nitro compound.

Catalytic Hydrogenation to Aniline

  • Reaction: Hydrogenation of the nitro intermediate using palladium on carbon (Pd-C) catalyst.
  • Solvent: Methanol.
  • Conditions: Room temperature, approximately 8 hours under hydrogen atmosphere.
  • Outcome: Conversion to 4-amino-3-trifluoromethylchlorobenzene.
  • Notes: After reaction, the solvent and catalyst are recovered, and the product is purified by recrystallization and filtration.

Introduction of the 2-Ethoxyethoxy Group

  • While direct literature on 4-(2-ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride is limited, analogous methods for installing ethoxyethoxy substituents on aromatic amines involve nucleophilic substitution or coupling reactions with ethylene glycol derivatives.

  • Typical Approach: The amino group or a suitable leaving group on the aromatic ring is reacted with 2-(2-ethoxyethoxy)ethyl derivatives under basic or catalytic conditions to form the ether linkage.

  • Catalysts and Conditions: Use of palladium-catalyzed coupling or Williamson ether synthesis conditions with alkoxides in polar aprotic solvents such as DMF or DMSO at elevated temperatures.

  • Example from Related Literature: Coupling of aniline derivatives with glycolic THP-protected alcohols followed by acidic deprotection to yield ethoxyethoxy-substituted anilines.

Formation of Hydrochloride Salt

  • Reaction: Treatment of the free amine with hydrogen chloride gas or hydrochloric acid solution.
  • Outcome: Formation of the hydrochloride salt, improving compound stability and crystallinity.
  • Notes: The process includes dissolution in suitable solvents, gas introduction until complete dissolution, filtration, and drying.

Data Table Summarizing Key Reaction Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Intermediate Yield / Notes
1 Nitration 1-chloro-2-trifluoromethylbenzene HNO3 (conc.), H2SO4, heat 3.5 h, cool 4-nitro-2-trifluoromethylchlorobenzene High purity after recrystallization
2 Catalytic Hydrogenation 4-nitro-2-trifluoromethylchlorobenzene Pd-C, MeOH, H2, RT, 8 h 4-amino-3-trifluoromethylchlorobenzene Efficient reduction, clean product
3 Etherification/Coupling 4-amino-3-trifluoromethylchlorobenzene or derivative 2-(2-ethoxyethoxy)ethyl reagent, base/catalyst, DMF/DMSO, heat 4-(2-ethoxyethoxy)-3-(trifluoromethyl)aniline Requires optimization, literature analogs
4 Salt Formation Free base amine HCl gas or HCl solution, solvent, filtration This compound Stable crystalline salt

Research Findings and Analytical Data

  • The nitration and hydrogenation steps are well-established with high yields and reproducibility, supported by patent literature.

  • The installation of the ethoxyethoxy substituent is less commonly reported but can be inferred from similar synthetic routes involving glycol ether moieties in medicinal chemistry.

  • Analytical techniques such as NMR, LC-MS, and HPLC are employed to confirm the structure and purity at each stage. For example, trifluoromethyl-substituted aniline derivatives show characteristic ^1H NMR shifts and mass spectral peaks consistent with the expected molecular weights.

Summary and Recommendations

  • The preparation of this compound involves multi-step synthesis starting from trifluoromethylbenzene derivatives.

  • Key steps include nitration, catalytic hydrogenation, etherification with ethoxyethoxy substituents, and salt formation.

  • While nitration and reduction are well-documented, the etherification step requires adaptation from related literature involving glycol ether chemistry.

  • Optimization of reaction conditions for etherification and purification is critical to achieve high purity and yield.

  • Formation of the hydrochloride salt enhances compound stability for storage and further applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to simpler aniline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethoxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₁H₁₅ClF₃NO₂
  • Molecular Weight : 285.69 g/mol
  • CAS Number : 1185300-81-5

The compound features a trifluoromethyl group and an ethoxyethoxy substituent, which contribute to its unique reactivity and solubility properties.

Medicinal Chemistry

4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride has been explored for its potential as a pharmaceutical agent. Its structural characteristics make it suitable for:

  • Tyrosine Kinase Inhibition : The compound has shown promise in inhibiting receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation. Research indicates that derivatives of aniline can effectively target RTKs, potentially leading to new cancer therapies .
  • Antitumor Activity : Studies have demonstrated that similar compounds exhibit antitumor properties, making this compound a candidate for further investigation in oncology .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly for:

  • Synthesis of Heterocycles : It is utilized in the synthesis of various bicyclic heterocycles, such as quinolines and benzimidazoles, which are important in drug discovery . This application is critical for developing active pharmaceutical ingredients (APIs) with enhanced biological activity.
  • Functionalization Reactions : The presence of the trifluoromethyl group allows for unique functionalization reactions, which can lead to the development of novel compounds with specific biological activities .

Data Tables

Case Study 1: Inhibition of Cancer Cell Growth

A study investigated the effects of various aniline derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth in prostate cancer cells. The mechanism was attributed to the inhibition of specific RTKs involved in oncogenic signaling pathways .

Case Study 2: Synthesis of Novel APIs

Research focused on synthesizing novel APIs using this compound as a precursor. The synthesized compounds were evaluated for their biological activity, revealing promising results in terms of potency against various targets relevant to cancer therapy .

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The ethoxyethoxy group may also play a role in stabilizing these interactions, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline Hydrochloride

  • Structural Difference : Replaces the ethoxyethoxy group with a methoxyethoxy chain.
  • Synthesis : Synthesized via tert-butyl carbamate deprotection using HCl/1,4-dioxane, yielding 82% with LCMS m/z 236 [M+H]⁺ .
  • Applications : Used in iodination reactions (93% yield with N-iodosuccinimide) to form iodinated intermediates for drug discovery .

4-(Trifluoromethyl)aniline Hydrochloride

  • Structural Difference : Lacks the ethoxyethoxy substituent, simplifying the aromatic system.
  • Role: Classified as a pharmaceutical impurity (e.g., in Teriflunomide synthesis) .
  • Physicochemical Properties : Lower molecular weight (191.6 g/mol) and higher volatility compared to the target compound. The absence of the ethoxyethoxy group reduces water solubility, impacting bioavailability in drug formulations .

4-Methoxy-3-(trifluoromethyl)aniline

  • Structural Difference : Substitutes ethoxyethoxy with a methoxy group.
  • Crystallography : Single-crystal X-ray data (R factor = 0.059) confirm planar geometry, with the methoxy group contributing to intermolecular hydrogen bonding .
  • Applications : Serves as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its electron-deficient aromatic ring .

3-[4-(Trifluoromethyl)phenyl]aniline Hydrochloride

  • Structural Difference : Biphenyl system with trifluoromethyl on the para-position of the second ring.
  • Commercial Availability : Marketed as a research chemical (e.g., ECHEMI catalog), highlighting its use in materials science and medicinal chemistry .
  • Bioactivity: The extended aromatic system may enhance binding to hydrophobic enzyme pockets, a property less pronounced in the target compound .

3-Chloro-4-(trifluoromethoxy)aniline

  • Structural Difference : Chloro and trifluoromethoxy substituents replace ethoxyethoxy and trifluoromethyl groups.
  • Electron Effects : The chloro group increases electron withdrawal, making the ring less reactive toward nucleophilic attack compared to the target compound .
  • Applications : Used in agrochemical intermediates, demonstrating the impact of halogenation on biological activity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield in Synthesis Key Applications Reference
Target Compound C₁₁H₁₅F₃NO₂·HCl 289.70 2-Ethoxyethoxy, CF₃ Not reported Kinase inhibitors, intermediates
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline HCl C₁₀H₁₃F₃NO₂·HCl 275.67 2-Methoxyethoxy, CF₃ 82% Iodination reactions
4-(Trifluoromethyl)aniline HCl C₇H₇F₃N·HCl 191.6 CF₃ N/A (impurity) Pharmaceutical impurity
4-Methoxy-3-(trifluoromethyl)aniline C₈H₈F₃NO 191.15 Methoxy, CF₃ N/A Cross-coupling reactions
3-[4-(Trifluoromethyl)phenyl]aniline HCl C₁₃H₁₁F₃N·HCl 277.69 Biphenyl, CF₃ N/A Materials research

Key Findings and Implications

Substituent Effects : The ethoxyethoxy group in the target compound improves solubility and steric bulk compared to methoxy or chloro analogs, making it preferable for aqueous-phase reactions .

Synthetic Efficiency : Methoxyethoxy derivatives achieve higher yields (82%) in deprotection reactions, suggesting that ether chain length impacts reaction optimization .

Biological Relevance : Biphenyl analogs (e.g., 3-[4-(trifluoromethyl)phenyl]aniline HCl) exhibit enhanced hydrophobic interactions, a trait leveraged in drug design for target binding .

Regulatory Status : Simpler analogs like 4-(trifluoromethyl)aniline HCl are monitored as impurities, underscoring the need for rigorous purification in pharmaceutical synthesis .

Biological Activity

4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride is a compound with significant potential in various biological applications. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Chemical Formula : C₁₁H₁₄ClF₃NO₂
  • Molecular Weight : 285.7 g/mol
  • CAS Number : 1185304-57-8

The compound has been shown to interact with various enzymes and proteins, influencing their activity. Key biochemical interactions include:

  • Enzyme Interactions : It interacts with hydrolases and transferases, stabilizing enzyme-substrate complexes through hydrogen bonds and van der Waals forces.
  • Cell Signaling : The compound modulates kinase activity, affecting phosphorylation and altering gene expression and metabolic pathways .

Cellular Effects

This compound exhibits various cellular effects:

  • Influence on Cell Metabolism : It can enhance or inhibit cellular metabolism depending on the dosage.
  • Gene Expression Modulation : The compound influences transcription factors, leading to changes in gene expression profiles.
  • Cellular Toxicity : At higher concentrations, it may induce cellular damage and disrupt metabolic pathways .

The molecular mechanism involves binding interactions with biomolecules:

  • Inhibition of Enzymes : It can act as an inhibitor by binding to active sites of enzymes, preventing substrate access.
  • Subcellular Localization : The compound localizes to specific organelles (e.g., mitochondria), which is crucial for its biological activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : Research indicates that derivatives similar to 4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline exhibit potent antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. These compounds demonstrated IC50 values in the nanomolar range, indicating strong efficacy .
  • Animal Model Studies : In vivo studies have shown that the compound's effects vary with dosage. Low doses improved enzyme activity and cellular function, while high doses resulted in toxicity. This highlights the importance of dosage in therapeutic applications .
  • Synergistic Effects : The compound has been studied for its potential synergistic effects when combined with other pharmaceuticals, enhancing overall efficacy in therapeutic settings .

Data Table: Biological Activity Overview

Biological ActivityObservations
Antiproliferative ActivityIC50 values ranging from 60 nM to 101 nM against cancer cell lines
Enzyme InteractionInhibits hydrolases; alters kinase activity
Gene ExpressionModulates transcription factors
Cellular ToxicityHigh doses lead to cell damage

Q & A

Q. What role does the trifluoromethyl group play in modulating the compound’s electronic properties in photochemical reactions?

  • Methodology : UV-Vis spectroscopy (200–400 nm) and cyclic voltammetry assess electron-withdrawing effects. The CF₃ group reduces HOMO-LUMO gaps, enhancing photoactivity in cross-coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride
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4-(2-Ethoxyethoxy)-3-(trifluoromethyl)aniline hydrochloride

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